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molecular formula C11H16ClNO2 B1668610 1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-(methylamino)-, hydrochloride CAS No. 90060-20-1

1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-(methylamino)-, hydrochloride

Cat. No. B1668610
M. Wt: 229.7 g/mol
InChI Key: MIMDMPWWTWVHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05710336

Procedure details

A mixture of 10.0 g of 5,6-dihydroxy-2-methylamino-1-tetralone hydrobromide, 2.0 g of Pd/C 5%, 90 ml of water and 10 ml of 37% HCl is hydrogenated in an autoclave (Hastelloy) (20 atm, 80° C.) for 8-9 hours, then is filtered washing with hot water. The aqueous solution is concentrated under vacuum and the resulting solid is warm triturated with 100 ml of 37% hydrochloric acid, then cooled to 0° C. and filtered. The resulting solid is recrystallized from acetone and dried under vacuum at 60° C. Yield: 7.4 g.
Name
5,6-dihydroxy-2-methylamino-1-tetralone hydrobromide
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Hastelloy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[OH:2][C:3]1[C:12]([OH:13])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH:7]([NH:15][CH3:16])[C:8]2=O.[ClH:17]>[Pd].O>[ClH:17].[OH:2][C:3]1[C:12]([OH:13])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH:7]([NH:15][CH3:16])[CH2:8]2 |f:0.1,5.6|

Inputs

Step One
Name
5,6-dihydroxy-2-methylamino-1-tetralone hydrobromide
Quantity
10 g
Type
reactant
Smiles
Br.OC1=C2CCC(C(C2=CC=C1O)=O)NC
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
90 mL
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Hastelloy
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washing with hot water
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous solution is concentrated under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solid is warm
CUSTOM
Type
CUSTOM
Details
triturated with 100 ml of 37% hydrochloric acid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The resulting solid is recrystallized from acetone
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° C

Outcomes

Product
Name
Type
Smiles
Cl.OC1=C2CCC(CC2=CC=C1O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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